2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that features a pyrrolidinone ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Hydroxyl derivatives from the pyrrolidinone ring.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)ethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing research.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C15H18N2O4S
- IUPAC Name : this compound
- CAS Number : 150173-73-2
The presence of a thiophene moiety suggests potential anti-inflammatory and analgesic properties, while the dioxopyrrolidine structure may contribute to its anticonvulsant effects.
Anticonvulsant Properties
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant activity. A study reported that hybrid compounds based on this structure showed significant efficacy in various seizure models:
Compound | ED50 (mg/kg) | Test Type |
---|---|---|
Compound 22 | 23.7 | Maximal Electroshock (MES) |
Compound 22 | 22.4 | 6 Hz (32 mA) Seizures |
Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |
These findings suggest that the compound may inhibit sodium/calcium currents and antagonize TRPV1 receptors, contributing to its anticonvulsant effects .
Antinociceptive Activity
In addition to anticonvulsant effects, the compound also demonstrates antinociceptive properties. In formalin-induced pain models, it exhibited significant pain relief, indicating its potential for treating neuropathic pain conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Sodium Channel Inhibition : The compound may inhibit voltage-gated sodium channels, reducing neuronal excitability.
- Calcium Channel Modulation : It could modulate calcium influx in neurons, affecting neurotransmitter release.
- TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound may reduce pain signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological properties of related compounds:
- Multitargeted Compounds : A study highlighted that hybrid pyrrolidine derivatives showed broad-spectrum protective activity in mouse models for epilepsy and pain management .
- Antimicrobial Activity : Research on similar derivatives indicated promising antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
- ADME-Tox Properties : The pharmacokinetic profile of these compounds has been assessed in vitro, showing favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-10(7-14-11(16)1-2-12(14)17)13-5-3-9-4-6-18-8-9/h4,6,8H,1-3,5,7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJNUAVKQRAFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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